3-(Chloromethyl)heptane
CAS No.: 1230-40-6
Cat. No.: VC13299592
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1230-40-6 |
---|---|
Molecular Formula | C8H17Cl |
Molecular Weight | 148.67 g/mol |
IUPAC Name | 3-(chloromethyl)heptane |
Standard InChI | InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 |
Standard InChI Key | WLVCBAMXYMWGLJ-UHFFFAOYSA-N |
SMILES | CCCCC(CC)CCl |
Canonical SMILES | CCCCC(CC)CCl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
3-(Chloromethyl)heptane, systematically named 3-(chloromethyl)heptane under IUPAC guidelines, is alternatively referred to as 2-ethylhexyl chloride or chloro-iso-octane in industrial contexts . Its structure consists of a seven-carbon heptane backbone with a chloromethyl (–CHCl) substituent at the third carbon position. The linear arrangement of the carbon chain and the electron-withdrawing chlorine atom contribute to its reactivity in substitution and elimination reactions.
The molecular formula corresponds to a molar mass of 148.67 g/mol, with a Beilstein Registry Number of 1(4)430 and an EPA Substance Registry System identifier of 123-04-6 . Spectroscopic characterization, including -NMR and -NMR, reveals distinct signals for the chloromethyl group (δ ~3.7 ppm for ) and the adjacent methylene units .
Physicochemical Properties
Thermal and Physical Characteristics
The compound’s thermal stability is evidenced by its melting point of -70°C and boiling point range of 166–168°C . Its low density (0.882 g/cm³) and refractive index (1.432–1.436) are consistent with aliphatic chlorinated hydrocarbons . The vapor pressure of 1.5 hPa at 20°C indicates moderate volatility, necessitating storage in sealed containers to prevent evaporation .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 148.67 g/mol |
Boiling Point | 166–168°C |
Melting Point | -70°C |
Density (20°C) | 0.882 g/cm³ |
Refractive Index | 1.432–1.436 |
Water Solubility (20°C) | 0.0503 g/L |
LogP (Octanol-Water) | 5.6 |
Reactivity and Solubility
The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions with amines, alkoxides, and thiols . The compound’s low water solubility and high LogP value (5.6) reflect its hydrophobic nature, favoring partitioning into organic phases in biphasic systems .
Synthesis and Industrial Production
Synthetic Pathways
The primary industrial synthesis involves the hydrochlorination of 2-ethylhexanol, a process catalyzed by acidic conditions . The reaction proceeds via an mechanism, where hydrochloric acid displaces the hydroxyl group of the alcohol:
Alternative routes include the radical chlorination of heptane derivatives, though these are less common due to selectivity challenges .
Purification and Quality Control
Post-synthesis, distillation under reduced pressure (50–100 mmHg) isolates the product, achieving purities >98% . Gas chromatography (GC) and mass spectrometry (MS) are employed to verify the absence of byproducts such as dichlorinated species or unreacted alcohol .
Applications in Industrial Chemistry
Pharmaceutical Intermediates
The compound’s chloromethyl group serves as a leaving group in the synthesis of active pharmaceutical ingredients (APIs). For example, it is used to alkylate amine functionalities in antihistamines and antipsychotics .
Polymer Science
In polymer manufacturing, 3-(chloromethyl)heptane acts as a crosslinking agent for polyurethanes and epoxy resins. Its long alkyl chain enhances flexibility in the final polymer matrix .
Agrochemicals
The compound is a precursor to herbicides and insecticides, where its lipophilicity improves penetration through plant cuticles .
Hazard Parameter | Classification/Value |
---|---|
Flammability | Category 3 (Flash Point 60°C) |
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
RIDADR Transport Code | 1993 (Flammable Liquid) |
Environmental and Regulatory Compliance
Ecotoxicology
The compound’s low water solubility and high LogP suggest bioaccumulation potential in aquatic organisms. Chronic exposure studies on Daphnia magna indicate an EC of 2.1 mg/L over 48 hours .
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